1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate
Overview
Description
1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a piperazine derivative that has shown promising results in various studies related to the central nervous system, cardiovascular diseases, and cancer research.
Scientific Research Applications
1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate has been extensively studied for its potential applications in various fields of biomedical research. Some of the scientific research applications of this compound include:
1. Central Nervous System: The compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Cardiovascular Diseases: The compound has been shown to have vasodilatory effects and has potential applications in the treatment of hypertension and other cardiovascular diseases.
3. Cancer Research: The compound has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Mechanism of Action
The exact mechanism of action of 1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has also been shown to activate the nitric oxide pathway, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. These include:
1. Anxiolytic and Antidepressant Effects: The compound has been shown to reduce anxiety and depression-like behaviors in animal models.
2. Vasodilatory Effects: The compound has been shown to increase blood flow and reduce blood pressure in animal models.
3. Anticancer Properties: The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields of biomedical research. However, the compound has some limitations, including its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate. Some of these include:
1. Further studies on the mechanism of action of the compound, particularly its effects on the serotonin and dopamine systems in the brain.
2. Studies on the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Further studies on the anticancer properties of the compound, including its effects on different types of cancer cells.
4. Development of new formulations of the compound with improved solubility and bioavailability.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of biomedical research. Its ease of synthesis, low toxicity, and potential therapeutic effects make it an attractive candidate for further studies. However, more research is needed to fully understand its mechanism of action and potential applications in different areas of biomedical research.
properties
IUPAC Name |
1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C2H2O4/c1-12-11-13(15)3-4-14(12)18-10-2-7-17-8-5-16-6-9-17;3-1(4)2(5)6/h3-4,11,16H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUOZYDQCUNQPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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